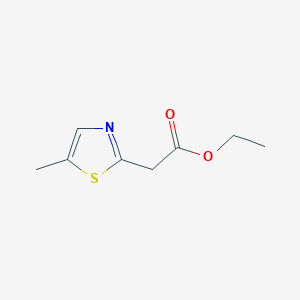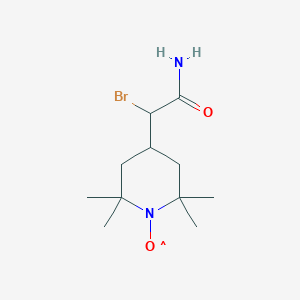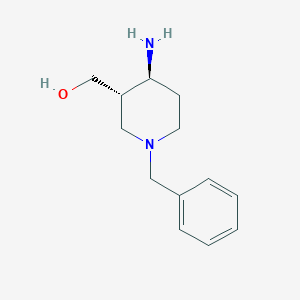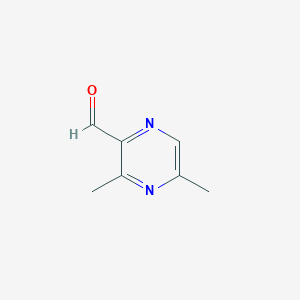![molecular formula C8H16ClNO B3418560 (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride CAS No. 1260666-93-0](/img/no-structure.png)
(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H15NO·HCl . It is also known as diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride . The compound is a salt, formed by the reaction of the base “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol” with hydrochloric acid .
Molecular Structure Analysis
The InChI code for “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is 1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 . This indicates that the compound has a bicyclic structure with a hydroxyl (-OH) and an amino (-NH2) functional group .Physical And Chemical Properties Analysis
“(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is a solid at room temperature . The molecular weight of the compound is 177.67 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources .Wirkmechanismus
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves the conversion of a bicyclic ketone to the corresponding alcohol, followed by a reductive amination reaction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Bicyclo[2.2.1]hept-5-en-2-one", "Sodium borohydride", "Ammonium chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of bicyclic ketone to alcohol using sodium borohydride in methanol", "Step 2: Protection of alcohol group with a suitable protecting group", "Step 3: Reductive amination of protected alcohol with ammonium chloride to introduce the amino group", "Step 4: Deprotection of alcohol group to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol", "Step 5: Addition of hydrochloric acid to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride" ] } | |
CAS-Nummer |
1260666-93-0 |
Molekularformel |
C8H16ClNO |
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChI-Schlüssel |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
Kanonische SMILES |
C1CC2CC1C(C2N)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)